molecular formula C7H3BrClFO B13655254 2-Bromo-3-chloro-4-fluorobenzaldehyde

2-Bromo-3-chloro-4-fluorobenzaldehyde

Cat. No.: B13655254
M. Wt: 237.45 g/mol
InChI Key: VFRJZLULJYUFPP-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where a precursor compound such as 4-chlorobenzaldehyde undergoes a reaction with bromine and fluorine sources under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through techniques like distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 2-Bromo-3-chloro-4-fluorobenzoic acid.

    Reduction: Formation of 2-Bromo-3-chloro-4-fluorobenzyl alcohol.

Scientific Research Applications

2-Bromo-3-chloro-4-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluorobenzaldehyde depends on its chemical interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The halogen atoms may also influence the compound’s reactivity and interaction with biological targets. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 3-Chloro-4-fluorobenzaldehyde
  • 2-Fluorobenzaldehyde

Uniqueness

2-Bromo-3-chloro-4-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluorobenzaldehyde

InChI

InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H

InChI Key

VFRJZLULJYUFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)Cl)F

Origin of Product

United States

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